molecular formula C20H22N2O6S2 B2392971 3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-94-3

3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2392971
CAS RN: 864976-94-3
M. Wt: 450.52
InChI Key: SPRDIYYXDSJYQL-MRCUWXFGSA-N
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Description

The compound “3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a benzothiazole, and multiple methoxy groups. These functional groups suggest that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Implications

  • A review highlighted novel synthesis methods for omeprazole, a proton pump inhibitor with a structure somewhat analogous to the compound , focusing on pharmaceutical impurities and their implications for drug development and quality control. The study underlines the importance of understanding and controlling the formation of impurities in pharmaceuticals, which is critical for ensuring drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant Activity and Chemical Reactions

  • The ABTS/PP decolorization assay has been used to assess the antioxidant capacity of compounds, including potentially benzothiazole derivatives. This method elucidates reaction pathways, highlighting the significance of coupling reactions in determining antioxidant capacity and suggesting the importance of structural analysis for understanding antioxidant activity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Enzyme-mediated Degradation of Pollutants

  • Enzymatic approaches have been explored for the degradation of organic pollutants, with certain enzymes showing enhanced efficiency in the presence of redox mediators. This research area is relevant for environmental science, offering potential methods for the remediation of industrial effluents. Although not directly related to the compound , this research indicates the broader context of chemical and enzymatic reactions in environmental applications (Husain & Husain, 2007).

Importance in Medicinal Chemistry

  • Benzothiazole derivatives, which share structural similarities with the compound , have been extensively studied for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This review emphasizes the role of the benzothiazole scaffold in drug discovery and its significance in developing new therapeutic agents (Bhat & Belagali, 2020).

properties

IUPAC Name

3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-26-8-7-22-17-6-5-16(30(4,24)25)12-18(17)29-20(22)21-19(23)13-9-14(27-2)11-15(10-13)28-3/h5-6,9-12H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRDIYYXDSJYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

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